2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

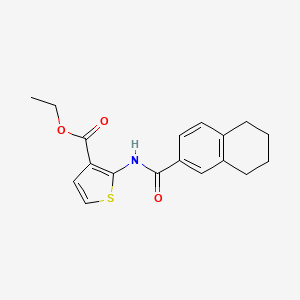

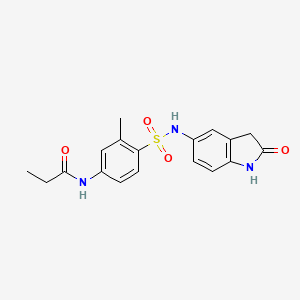

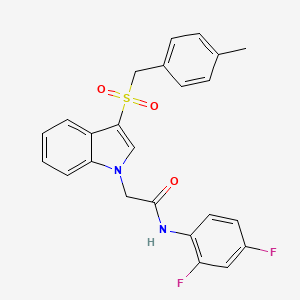

2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex structure, enabling diverse applications. The molecular formula of this compound is C10H12N2S .

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .Chemical Reactions Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Scientific Research Applications

Antimicrobial and Antifungal Properties

- 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol derivatives have shown significant antimicrobial and antifungal activities. A study synthesized various derivatives and tested them for their antimycobacterial, photosynthesis-inhibiting, and antialgal activity. Compounds with 6-chloro substitution exhibited high activity against Mycobacterium avium and M. kansasii, surpassing the standard isoniazid in some cases. These compounds also inhibited photosynthesis in spinach chloroplasts, indicating their potential in biological studies and agricultural applications (Kubicová et al., 2003).

Organic Synthesis and Chemical Reactions

- The compound has been used in the synthesis of various novel heterocyclic compounds. For example, reactions involving 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol led to the creation of compounds with strong antibacterial activity against Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa (Aly et al., 2011).

Spectroscopic and Structural Analysis

- Studies have focused on the spectral and structural analysis of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol derivatives. This includes the synthesis and structure determination of products from various chemical reactions, contributing to the understanding of the compound's chemical behavior and potential applications in material science and molecular engineering (Giannola et al., 1986).

Interaction with Biological Molecules

- There is research into the interaction of derivatives of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol with biological molecules, such as proteins. Studies involving spectrophotometric methods have provided insights into the molecular interactions and potential biomedical applications of these compounds (Hemalatha et al., 2016).

Pharmacological Activity

- While avoiding details on drug usage and side effects, it's worth noting that derivatives of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol have been studied for their potential pharmacological activities. This includes investigations into their antibacterial properties and their interactions with various biological targets (Yarim et al., 2002).

properties

IUPAC Name |

2,2-dimethyl-1,3-dihydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWMHTOKJVPTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=CC=CC=C2C(=S)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2807061.png)

![2-(Thiadiazol-4-yl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2807068.png)

![(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2807069.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807075.png)

![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2807077.png)